molecular formula C10H21BrN2O3S B14384871 N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine CAS No. 87975-16-4

N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine

Cat. No.: B14384871
CAS No.: 87975-16-4
M. Wt: 329.26 g/mol
InChI Key: MVSTUGQBTOCCBN-UHFFFAOYSA-N
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Description

N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a bromine atom, a morpholine ring, and a sulfonyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine typically involves multiple steps. One common method includes the reaction of 2-bromoethylamine with morpholine-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate can replace the bromine atom.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize the sulfonyl group.

    Coupling: Palladium catalysts are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azide derivative, while oxidation with hydrogen peroxide would produce a sulfone.

Scientific Research Applications

N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and coupling reactions.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine exerts its effects involves interactions with various molecular targets. The bromine atom and sulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The morpholine ring can interact with biological membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromophenyl)-2-morpholinoethanamine
  • N-(2-Bromoethyl)-4-morpholinecarboxamide
  • 2-Bromo-N-(4-morpholinyl)acetamide

Uniqueness

N-[2-Bromo-2-(morpholine-4-sulfonyl)ethyl]-2-methylpropan-2-amine is unique due to its combination of a bromine atom, morpholine ring, and sulfonyl group. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.

Properties

CAS No.

87975-16-4

Molecular Formula

C10H21BrN2O3S

Molecular Weight

329.26 g/mol

IUPAC Name

N-(2-bromo-2-morpholin-4-ylsulfonylethyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H21BrN2O3S/c1-10(2,3)12-8-9(11)17(14,15)13-4-6-16-7-5-13/h9,12H,4-8H2,1-3H3

InChI Key

MVSTUGQBTOCCBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NCC(S(=O)(=O)N1CCOCC1)Br

Origin of Product

United States

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